(1-Chloroethyl)dimethylbenzene
Description
(1-Chloroethyl)dimethylbenzene, also known as 1-(1-chloroethyl)-2,3-dimethylbenzene (CAS: 60907-88-2), is a chlorinated aromatic compound with the molecular formula C₁₀H₁₃Cl (molecular weight: 168.66 g/mol). Its structure consists of a benzene ring substituted with two methyl groups (at positions 2 and 3) and a 1-chloroethyl group (at position 1).
Properties
CAS No. |
54411-21-1 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3 |
InChI Key |
LYTASBYXDATWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1-Chloroethyl)dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with 1-chloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (1-Chloroethyl)dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile, such as hydroxide ions or amines.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives, such as nitrobenzene or bromobenzene.
Nucleophilic Substitution: Substituted ethylbenzene derivatives, such as ethylamine or ethanol derivatives.
Oxidation: Carboxylic acids, such as benzoic acid.
Scientific Research Applications
The applications of (1-Chloroethyl)dimethylbenzene, particularly isomers such as 1-(1-chloroethyl)-2,3-xylene and 2-(1-chloroethyl)-1,4-dimethylbenzene, are primarily focused in the pharmaceutical and chemical fields, serving as crucial intermediates in synthesizing various compounds .
Pharmaceutical Applications
- Medetomidine Synthesis : 2-(1-Chloroethyl)-1,4-dimethylbenzene is essential in the commercial production of Medetomidine, a pharmaceutical compound .
- Quality Control : Detecting and analyzing 1-(1-chloroethyl)-2,3-xylene helps research and analyze potential impurities, ensuring quality control of reactants in subsequent pharmaceutical processes. This reduces side reactions and impurity generation, providing data for establishing quality standards and screening preparation processes .
Analytical Chemistry
- Gas Chromatography : A method for detecting 1-(1-chloroethyl)-2,3-xylene involves gas chromatography to effectively control the quality of starting materials in medicine and ensure the safety and controllability of pharmaceutical quality .
- Purity Detection : Gas chromatography accurately detects related substances and the purity of 1-(1-chloroethyl)-2,3-xylene, which is vital for improving its quality and controlling related product impurities. This provides a basis for the safety and quality control of subsequent pharmaceutical products .
Gas Chromatography Conditions
The gas chromatography conditions for detecting 1-(1-chloroethyl)-2,3-xylene related substances include :
- Sample Inlet Temperature : 160 ℃ to 280 ℃.
- Column Box Temperature Program :
- Initial column temperature: 60-90 ℃, maintained for at least 6 minutes.
- Ramp to 120-160 ℃ at 25-35 ℃/min, maintained for at least 6 minutes.
- Ramp to 230 ℃ at 4-10 ℃/min, maintained for at least 5 minutes.
- Detector : Hydrogen flame ionization detector.
- Chromatographic Column : Polar capillary chromatographic column.
The method's effectiveness is highlighted by good chromatographic peak types and excellent separation between peaks, achieving baseline separation and accurately determining the purity and content of related substances .
Impact of Diluents
The choice of diluent affects the accuracy of the analysis. For instance, ethanol as a diluent reduces the purity of the main component and generates impurities, reducing detection sensitivity. Acetonitrile, dichloromethane, or N, N-dimethylformamide are preferred diluents .
Environmental and Industrial Applications
Mechanism of Action
The mechanism of action of (1-Chloroethyl)dimethylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . In nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparison with Similar Compounds
Structural Analogs: Chlorinated Ethylbenzenes
The chloroethyl group introduces unique properties compared to other chlorinated benzenes:
Dimethylbenzenes (Xylenes)
Xylenes are isomers of dimethylbenzene with distinct substitution patterns:
Comparison: (1-Chloroethyl)dimethylbenzene’s chloroethyl group likely enhances its membrane-disrupting effects compared to non-chlorinated xylenes. Its environmental persistence may resemble chlorobenzene but requires further study.
Other Substituted Benzenes
Functional groups significantly influence toxicity and environmental impact:
Key Insight: Chloroethyl-substituted compounds may exhibit hybrid toxicity mechanisms—combining non-polar membrane disruption (like xylenes) and polar interactions (like nitrobenzene) due to the Cl atom’s electronegativity.
Toxicity and Synergistic Effects
Studies on binary mixtures of substituted benzenes reveal critical patterns:
- Synergism (M < 0.8) : Methylbenzene + 1,4-dimethylbenzene (M = 0.600) .
- Additive Effects (M ≈ 1) : Nitrobenzene + 1,3-dimethylbenzene (M = 1.660) .
- Antagonism (M > 1.2) : Observed in 36.84% of tested mixtures .
This compound’s toxicity profile is hypothesized to align with non-polar anesthetics but may show synergism in mixtures due to its dual functional groups.
Environmental Impact
- Volatility : Likely lower than chlorobenzene due to higher molecular weight, reducing atmospheric prevalence.
- Concentrations : Chlorobenzene emissions reach 7.35 µg/m³, while 1,3-dimethylbenzene is minimal (0.01 µg/m³) .
- Degradation : Chlorinated aromatics generally persist longer than hydroxyl- or methyl-substituted analogs.
Data Tables
Table 1: Structural Comparison of Chlorinated Benzenes
| Compound | Molecular Formula | CAS Number | Key Substituents |
|---|---|---|---|
| (1-Chloroethyl)-2,3-dimethylbenzene | C₁₀H₁₃Cl | 60907-88-2 | 2,3-dimethyl; 1-chloroethyl |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 106-46-7 | 1,4-dichloro |
| Chlorobenzene | C₆H₅Cl | 108-90-7 | Single chloro |
Table 2: Toxicity Mechanisms of Substituted Benzenes
Biological Activity
(1-Chloroethyl)dimethylbenzene, also known as 4-(1-Chloroethyl)-1,2-dimethylbenzene, is an organic compound with the molecular formula C10H13Cl. This compound features a benzene ring substituted with a 1-chloroethyl group and two methyl groups at the 1 and 2 positions. Its unique structure has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules.
The synthesis of this compound typically involves chlorination of 1,2-dimethylbenzene (o-xylene) followed by Friedel-Crafts alkylation. The general reaction can be summarized as follows:
This process allows for the introduction of the chloroethyl group under controlled conditions, enhancing yield and purity.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. This property makes it a potential candidate for interactions with various biomolecules. The compound can also participate in oxidation and reduction reactions, further altering its chemical structure and biological properties.
Toxicological Profile
Research indicates that this compound may exhibit toxicological effects similar to other chlorinated hydrocarbons. Key findings regarding its toxicity include:
- Acute Toxicity : Exposure can lead to systemic effects including respiratory distress and neurological symptoms.
- Chronic Toxicity : Long-term exposure has been associated with potential carcinogenic effects, necessitating further investigation into its long-term health impacts .
Case Study 1: Interaction with Biological Systems
A study investigated the interaction of this compound with cellular systems. It was found that the compound could inhibit certain enzymatic activities related to detoxification pathways in liver cells, suggesting a potential for hepatotoxicity .
Case Study 2: Ecotoxicological Effects
Another study focused on the ecotoxicological implications of this compound in aquatic environments. The compound was shown to inhibit algal growth at specific concentrations, indicating its potential as an environmental pollutant .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Pharmaceutical Applications : Its unique structure may enhance biological activity, making it a candidate for drug development .
- Environmental Impact : The compound's toxicity to aquatic organisms raises concerns regarding its environmental persistence and bioaccumulation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(1-Chloroethyl)-1,2-dimethylbenzene | C10H13Cl | Potential hepatotoxicity; inhibits enzymatic activity |
| 4-(1-Bromoethyl)-1,2-dimethylbenzene | C10H13Br | Similar toxicological profile; investigated for drug use |
| 4-(Chloroacetyl)-1,2-dimethylbenzene | C10H11ClO | Exhibits cytotoxic effects in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
